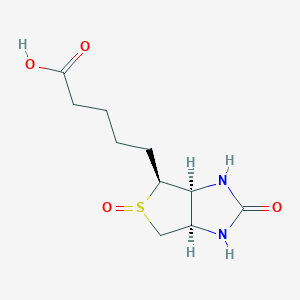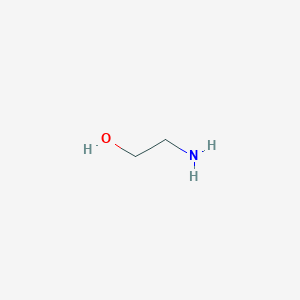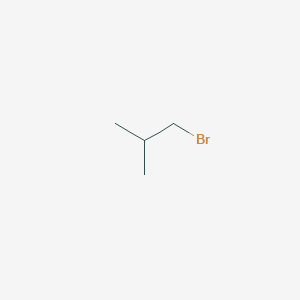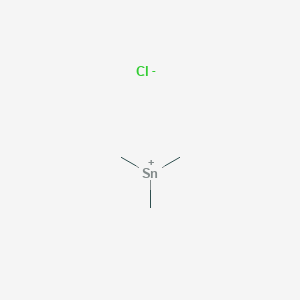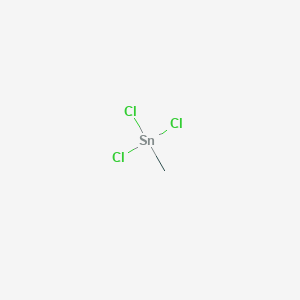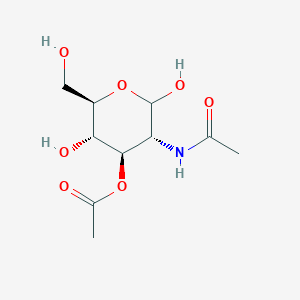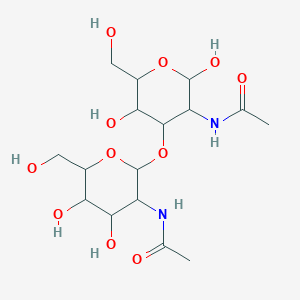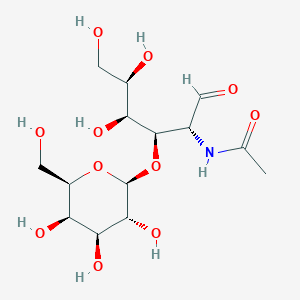
2-Aminoethyl methanethiosulfonate hydrobromide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the use of reagents that can introduce or modify functional groups in target molecules. For instance, lithio tris(methylthio)methane has been used as a hydroxy/thio/amino carbonyl anion equivalent in the synthesis of α-amino acids, demonstrating the versatility of sulfur-containing compounds in synthesis (Kesavulu, Balachandra, & Prasad, 2023). Moreover, efficient large-scale synthesis methods for related compounds, such as 2-amino-5-methanesulfonylaminobenzenesulfonamide, highlight the importance of developing practical and scalable synthetic routes (Dragovich, Murphy, Tran, & Ruebsam, 2008).
Molecular Structure Analysis
The molecular structure and conformational preferences of compounds like methyl methanethiosulfonate have been explored using electron diffraction and computational methods. These studies reveal the preferred conformations and the internal rotational barriers, providing insights into the chemical behavior and reactivity of such molecules (Tuttolomondo et al., 2007).
Chemical Reactions and Properties
The reactivity of methanethiosulfonate compounds has been studied extensively. For example, the reaction of molecular bromine with arylthioureas to produce 2-aminobenzothiazoles demonstrates the potential of sulfur-containing reagents in facilitating chemical transformations (Jordan, Luo, & Reitz, 2003).
Applications De Recherche Scientifique
Johnston and Gallagher (1961) demonstrated that S-substituted derivatives of 2-aminoethanethiol hydrobromide, closely related to 2-Aminoethyl methanethiosulfonate hydrobromide, show potential as antiradiation drugs. Their preferred method involved aminoethylation in N,N- dimethyl formamide and oxidation with trichloromethanesulfenyl (Johnston & Gallagher, 1961).
Hansen and Sörbo (1961) prepared S-(2-aminoethyl) ethanethiosulfonate hydrobromide and studied its radioprotective effect. This highlights its potential use in radioprotection (Hansen & Sörbo, 1961).
Simpson, Neuberger, and Liu (1976) utilized a method involving 2-Aminoethyl methanethiosulfonate hydrobromide for the complete amino acid analysis of proteins from a single hydrolysate. This indicates its role in detailed protein composition analysis (Simpson, Neuberger, & Liu, 1976).
Thannhauser, Sherwood, and Scheraga (1998) found the compound effective in detecting cysteine and cystine in proteins by amino acid analysis. This application is crucial for analyzing disulfide-coupled folding intermediates in proteins (Thannhauser, Sherwood, & Scheraga, 1998).
Safety And Hazards
AMTS-HBr is a corrosive compound. During handling, avoid contact with skin and eyes. If contact occurs, rinse immediately with plenty of water. It should be stored in a dry place, away from oxygen, light, and humid conditions2.
Orientations Futures
As a thiol-reactive compound, 2-Aminoethyl methanethiosulfonate hydrobromide has potential applications in chemical biology research, particularly in the study of peptide and protein structure-function relationships. It can react with the thiol groups of proteins to form stable disulfide bonds, aiding in the study of protein structure and function2.
Please note that this information is based on available resources and may not be fully up-to-date or complete. Always refer to the most recent and relevant literature and safety data sheets for comprehensive information. If you plan to handle this chemical, please do so under the guidance of a qualified professional and follow the relevant safety protocols.
Propriétés
IUPAC Name |
2-methylsulfonylsulfanylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S2.BrH/c1-8(5,6)7-3-2-4;/h2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVGEUBCWCKGMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30637186 | |
| Record name | S-(2-Aminoethyl) methanesulfonothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30637186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoethyl methanethiosulfonate hydrobromide | |
CAS RN |
16599-33-0 | |
| Record name | 16599-33-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-(2-Aminoethyl) methanesulfonothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30637186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminoethyl methanethiosulphonate hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





